molecular formula C12H21Cl2N3O B2948965 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine CAS No. 933719-67-6

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine

Cat. No.: B2948965
CAS No.: 933719-67-6
M. Wt: 294.22
InChI Key: WEZJTYWKRIOWKV-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is a chemical compound with a molecular formula of C12H16N2. This compound features a benzimidazole ring substituted with two methyl groups at positions 4 and 5, and a propan-1-amine group at position 2. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with 4,5-dimethylbenzaldehyde in the presence of an acid catalyst to form 4,5-dimethyl-1H-benzimidazole.

    Alkylation: The resulting benzimidazole is then alkylated with 3-chloropropan-1-amine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The propan-1-amine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    4,5-Dimethylbenzimidazole: A derivative with similar structural features but lacking the propan-1-amine group.

    3-(1H-Benzimidazol-2-yl)-propan-1-amine: A similar compound without the methyl substitutions.

Uniqueness

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is unique due to the presence of both the dimethyl substitutions on the benzimidazole ring and the propan-1-amine group. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13/h5-6H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAETBUIDWSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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